8-Azahypoxanthine
Overview
Description
8-Azahypoxanthine is a triazolopyrimidine that consists of 1,4-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidine bearing an oxo substituent at position 7 . It is an inhibitor of hypoxanthine-guanine phosphoribosyl transferase (HGPRT) and has antitumor activity .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C4H3N5O . It has a molecular weight of 137.10 . The SMILES representation is O=C1C2=C(N=CN1)NN=N2 .Scientific Research Applications
Radiosensitizing Effects
Research on mice has demonstrated that 8-azahypoxanthine exhibits a radiosensitizing effect on haemopoietic stem cells and leucotic cells. This suggests its potential use in enhancing the effectiveness of radiotherapy in certain medical conditions (Volchkov & Mikhailova, 1984).
Plant Growth Regulation
This compound, in its various forms such as 2-azahypoxanthine (AHX) and 2-aza-8-oxohypoxanthine (AOH), has been found to exist endogenously in plants and is biosynthesized via a new purine metabolic pathway. These compounds, referred to as fairy chemicals, have been observed to enhance the yields of crops like rice and wheat, suggesting their application in agriculture as a new family of plant hormones (Kawagishi, 2018); (Ma et al., 2015).
Xanthine Oxidase Inhibition
Studies have synthesized and tested several new 2-n-alkyl-8-azahypoxanthines for their inhibitory activity against xanthine oxidase, a key enzyme in purine metabolism. This research highlights the potential of this compound derivatives as therapeutic agents targeting specific metabolic pathways (Biagi et al., 1989).
Metabolic Effects
The metabolism and effects of compounds like 2-azahypoxanthine have been studied to understand their cytotoxic properties. This research is crucial in elucidating the biochemical pathways involved and their potential implications in medical therapies (Bennett et al., 1985).
Cosmetic Applications
A clinical study involving 2-aza-8-oxohypoxanthine (AOH) evaluated its efficacy on human skin. Results indicated significant improvements in skin barrier function against water loss, showcasing its potential use in cosmetic products (Aoshima et al., 2021).
Mechanism of Action
Target of Action
The primary target of 8-Azahypoxanthine is the enzyme hypoxanthine-guanine phosphoribosyl transferase (HGPRT) . This enzyme plays a crucial role in the purine salvage pathway, which is essential for nucleotide synthesis.
Mode of Action
This compound acts as an inhibitor of HGPRT . It interacts with the enzyme, preventing it from performing its normal function in the purine salvage pathway .
Biochemical Pathways
This compound affects the purine salvage pathway , a critical biochemical pathway for nucleotide synthesis . By inhibiting HGPRT, this compound disrupts this pathway, potentially affecting the synthesis of nucleotides and other downstream effects.
Result of Action
The inhibition of HGPRT by this compound can lead to a disruption in the purine salvage pathway, potentially affecting nucleotide synthesis . This disruption could have various molecular and cellular effects, depending on the specific biological context. For instance, it has been suggested that this compound has antitumor activity .
Biochemical Analysis
Biochemical Properties
8-Azahypoxanthine is involved in biochemical reactions in both fungi and plants . In plants, this compound is converted into a metabolite, 2-aza-8-oxohypoxanthine . The conversion of this compound to 2-aza-8-oxohypoxanthine is catalyzed by xanthine oxidase (XOD)/xanthine dehydrogenase (XDH), a known purine metabolizing enzyme .
Cellular Effects
A related compound, 2-aza-8-oxohypoxanthine, has been shown to have effects on human epidermal cell proliferation . It significantly increased cell viability at certain concentrations and influenced the gene expression of various proteins involved in skin barrier functioning .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to 2-aza-8-oxohypoxanthine. This conversion is catalyzed by xanthine oxidase (XOD)/xanthine dehydrogenase (XDH), a known purine metabolizing enzyme . This enzyme hydroxylates a substrate to produce uric acid and simultaneously transfers electrons to nicotinamide adenine dinucleotide (NAD) in XDH and to oxygen in XOD .
Temporal Effects in Laboratory Settings
It is known that this compound is rapidly metabolized and converted to 2-aza-8-oxohypoxanthine in rice .
Metabolic Pathways
This compound is part of a new purine metabolic pathway . It is converted into 2-aza-8-oxohypoxanthine, a process catalyzed by xanthine oxidase (XOD)/xanthine dehydrogenase (XDH) .
Properties
IUPAC Name |
2,6-dihydrotriazolo[4,5-d]pyrimidin-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N5O/c10-4-2-3(5-1-6-4)8-9-7-2/h1H,(H2,5,6,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEEYCNOOAHGFHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NNN=C2C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062590 | |
Record name | 7H-1,2,3-Triazolo[4,5-d]pyrimidin-7-one, 1,4-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1062590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2683-90-1 | |
Record name | 3,6-Dihydro-7H-1,2,3-triazolo[4,5-d]pyrimidin-7-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2683-90-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Azahypoxanthine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002683901 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Azahypoxanthine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22709 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7H-1,2,3-Triazolo[4,5-d]pyrimidin-7-one, 3,6-dihydro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 7H-1,2,3-Triazolo[4,5-d]pyrimidin-7-one, 1,4-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1062590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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